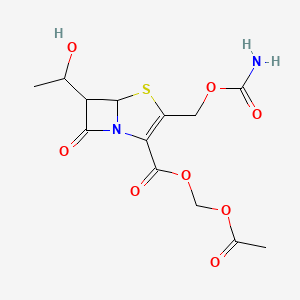

Ritipenem acoxil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H16N2O8S |

|---|---|

Molecular Weight |

360.34 g/mol |

IUPAC Name |

acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C13H16N2O8S/c1-5(16)8-10(18)15-9(12(19)23-4-22-6(2)17)7(24-11(8)15)3-21-13(14)20/h5,8,11,16H,3-4H2,1-2H3,(H2,14,20) |

InChI Key |

FZKGLCPKPZBGLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ritipenem Acoxil Against Gram-Positive Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ritipenem acoxil is an orally administered penem antibiotic prodrug.[1] Following absorption, it is rapidly hydrolyzed into its active metabolite, ritipenem, which exerts potent, broad-spectrum bactericidal activity against a variety of pathogens, including numerous clinically relevant gram-positive bacteria.[1][2] Like other β-lactam antibiotics, the core mechanism of action of ritipenem involves the disruption of bacterial cell wall synthesis through the inhibition of essential penicillin-binding proteins (PBPs).[1][3] This guide provides a detailed examination of this mechanism, supported by available in vitro activity data, relevant experimental protocols, and visual workflows to elucidate the antibacterial action of ritipenem against gram-positive organisms.

From Prodrug to Active Moiety: The Activation of this compound

This compound is designed as an acetoxymethyl ester prodrug to enhance oral bioavailability.[1] It lacks intrinsic antimicrobial activity.[1] Upon oral administration and transport across the gastrointestinal mucosa, it undergoes rapid hydrolysis by esterases to release the active compound, ritipenem (FCE 22101).[1] This conversion is essential for its therapeutic effect.

Caption: Conversion of the this compound prodrug to its active form, Ritipenem.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of ritipenem against gram-positive bacteria is achieved by targeting and inhibiting penicillin-binding proteins (PBPs). PBPs are bacterial enzymes, specifically transpeptidases, that are critical for the final steps of peptidoglycan synthesis.[3] Peptidoglycan provides structural integrity to the bacterial cell wall.

The mechanism unfolds as follows:

-

PBP Binding: Ritipenem, containing a characteristic β-lactam ring, binds to the active site of PBPs.

-

Enzyme Acylation: The strained β-lactam ring opens and forms a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site, effectively deactivating the enzyme.[3]

-

Inhibition of Cross-linking: The inactivated PBPs can no longer catalyze the transpeptidation reaction—the cross-linking of adjacent peptidoglycan strands.

-

Cell Wall Degradation: The disruption of cell wall synthesis, coupled with the ongoing activity of bacterial autolytic enzymes, weakens the cell wall.

-

Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2][4]

In vitro studies indicate that ritipenem has a notable affinity for PBP2 of methicillin-susceptible Staphylococcus aureus (MSSA).[1]

Caption: Mechanism of action of Ritipenem leading to bacterial cell lysis.

In Vitro Activity Against Gram-Positive Bacteria

Ritipenem demonstrates potent in vitro activity against a range of gram-positive aerobes and anaerobes.[2] Its efficacy has been shown to be superior to several oral cephalosporins against key gram-positive cocci.[5] However, its activity against methicillin-resistant Staphylococcus aureus (MRSA) is reported to be poor.

Table 1: Summary of Ritipenem's Comparative In Vitro Activity Against Gram-Positive Bacteria

| Bacterial Species | Ritipenem Activity Compared to Other β-Lactams | Citation(s) |

|---|---|---|

| Staphylococcus aureus (MSSA) | More potent than cefaclor, cefixime, and cefteram. | [2] |

| Staphylococcus epidermidis | More potent than cefaclor, cefixime, and cefteram. | [2] |

| Streptococcus spp. | Superior to cefaclor, cefotiam, and cefixime. | |

| Enterococcus faecalis | Active; more potent than cefaclor, cefixime, and cefteram. | [2] |

| Staphylococcus aureus (MRSA) | Poor activity reported. | |

Note: This table provides a qualitative summary based on available literature. Specific MIC₉₀ values were not detailed in the referenced abstracts.

Experimental Protocols

The following sections describe standardized methodologies for assessing the key parameters of ritipenem's antibacterial action.

Protocol: PBP Binding Affinity Assay (Competitive)

This protocol outlines a method to determine the binding affinity of ritipenem for specific PBPs from a target gram-positive organism.

-

Objective: To quantify the concentration of ritipenem required to inhibit 50% (IC₅₀) of the binding of a labeled penicillin to bacterial PBPs.

-

Principle: A fluorescently-labeled penicillin (e.g., Bocillin-FL) competes with unlabeled ritipenem for binding to PBPs in a bacterial membrane preparation. The reduction in fluorescent signal correlates with the binding affinity of the test compound.[6]

-

Methodology:

-

Bacterial Membrane Preparation:

-

Culture the target gram-positive bacteria (e.g., S. aureus) to mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells using mechanical disruption (e.g., sonication) on ice.

-

Isolate the cell membranes via ultracentrifugation. Resuspend the membrane pellet in buffer and determine the total protein concentration.[6]

-

-

Competitive Binding Assay:

-

In a microplate, add the membrane preparation to wells containing serial dilutions of ritipenem.

-

Incubate for a defined period (e.g., 15 minutes at 37°C) to allow for ritipenem-PBP binding.

-

Add a fixed, sub-saturating concentration of fluorescent penicillin (Bocillin-FL) to all wells.

-

Incubate for a further 10 minutes to allow fluorescent labeling of any unbound PBPs.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBP bands using a fluorescent gel scanner.

-

Quantify the band intensity for each PBP at each ritipenem concentration.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition versus the ritipenem concentration.

-

-

Caption: Experimental workflow for a competitive PBP binding assay.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method, a standard for determining the MIC of an antibiotic against a bacterial isolate.[7][8]

-

Objective: To determine the lowest concentration of ritipenem that completely inhibits the visible growth of a specific bacterium after overnight incubation.

-

Principle: A standardized bacterial inoculum is challenged with serial dilutions of an antibiotic in a liquid growth medium. Growth is assessed visually or spectrophotometrically after a set incubation period.

-

Methodology:

-

Antibiotic Preparation:

-

Prepare a stock solution of ritipenem in a suitable solvent.

-

Perform two-fold serial dilutions of ritipenem in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[8]

-

-

Inoculum Preparation:

-

Isolate several colonies of the test organism from an agar plate and suspend in saline.

-

Adjust the suspension's turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

-

-

Incubation:

-

Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.

-

-

Result Interpretation:

-

Following incubation, examine the plate for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of ritipenem in which no visible growth is observed.[7]

-

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound, through its active form ritipenem, is a potent inhibitor of gram-positive bacterial growth. Its mechanism is centered on the classic β-lactam mode of action: the irreversible acylation and inhibition of penicillin-binding proteins. This targeted disruption of cell wall biosynthesis leads to a powerful bactericidal effect against susceptible staphylococci, streptococci, and enterococci. The established protocols for assessing PBP affinity and MIC values are crucial tools for further characterizing its activity and for the continued development of novel penem antibiotics.

References

- 1. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 4. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ritipenem Acoxil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem acoxil, a prodrug of the potent penem antibiotic ritipenem, is a significant compound in the field of antibacterial drug development. Its chemical architecture, featuring the characteristic 4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid core, confers broad-spectrum activity against many bacterial pathogens. This technical guide provides a comprehensive overview of the chemical structure of this compound and delves into its synthetic pathway. The synthesis is a multi-step process requiring precise stereochemical control to achieve the desired biologically active isomer. This document outlines the key transformations and intermediates involved in constructing this complex molecule, supported by a visual representation of the synthesis pathway and a summary of relevant chemical data.

Chemical Structure of this compound

This compound is the acetoxymethyl ester prodrug of ritipenem. The ester linkage is designed to improve the oral bioavailability of the parent drug, ritipenem, which is the active antibacterial agent. Upon absorption, the ester is cleaved by endogenous esterases to release the active ritipenem molecule.

The systematic IUPAC name for this compound is (acetyloxy)methyl (5R,6S)-3-[[(aminocarbonyl)oxy]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.[1]

Key Structural Features:

-

Penem Core: A bicyclic system composed of a β-lactam ring fused to a five-membered thiazole ring. This core structure is crucial for its antibacterial activity, mimicking the D-Ala-D-Ala moiety of peptidoglycan precursors and thereby inhibiting bacterial cell wall synthesis.

-

Hydroxyethyl Side Chain: A (1R)-1-hydroxyethyl group at the C6 position, which is a common feature in many carbapenem and penem antibiotics, contributing to stability against β-lactamases.

-

Carbamoyloxymethyl Side Chain: An aminocarbonyloxymethyl group at the C3 position, which influences the antibacterial spectrum and pharmacokinetic properties.

-

Acetoxymethyl Ester Prodrug Moiety: The carboxylic acid at the C2 position is esterified with an acetoxymethyl group to enhance oral absorption.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₆N₂O₈S |

| Molecular Weight | 360.34 g/mol |

| CAS Number | 87238-52-6 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, sparingly soluble in water |

Synthesis Pathway of this compound

The synthesis of this compound is a complex, multi-step process that involves the stereoselective construction of the penem nucleus followed by the introduction of the appropriate side chains and the final esterification to form the prodrug. While a detailed, publicly available experimental protocol with specific yields and reaction conditions for every single step is proprietary and not fully disclosed in the scientific literature, the general synthetic strategy can be outlined based on the synthesis of related penem and carbapenem antibiotics.

The synthesis can be conceptually divided into several key stages:

-

Construction of the Azetidinone Core: The synthesis typically starts with the formation of a suitably substituted 4-acetoxyazetidin-2-one derivative. This is a critical intermediate that provides the β-lactam ring with the correct stereochemistry.

-

Formation of the Penem Bicyclic System: The azetidinone core is then elaborated to form the fused thiazole ring, creating the characteristic penem bicyclic system.

-

Introduction of Side Chains: The hydroxyethyl and carbamoyloxymethyl side chains are introduced at the appropriate positions of the penem core. The stereochemistry of the hydroxyethyl side chain is crucial for biological activity.

-

Esterification to the Prodrug: The final step involves the esterification of the carboxylic acid group to form the acetoxymethyl ester, yielding this compound.

Below is a generalized representation of the synthesis pathway.

Key Experimental Considerations

The synthesis of this compound presents several challenges that require careful control of reaction conditions and purification techniques.

Stereochemical Control: The biological activity of Ritipenem is highly dependent on the stereochemistry at multiple chiral centers in the molecule. The synthesis must employ stereoselective reactions or chiral starting materials to ensure the formation of the correct diastereomer.

Protection and Deprotection: The various functional groups in the intermediates are often protected during the synthesis to prevent unwanted side reactions. The choice of protecting groups and the conditions for their removal are critical to the overall success of the synthesis.

Purification: The intermediates and the final product must be purified to a high degree to meet pharmaceutical standards. This typically involves chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Conclusion

The chemical structure of this compound is intricately designed to maximize its therapeutic potential as an oral antibiotic. Its synthesis is a testament to the advancements in modern organic chemistry, requiring a sophisticated understanding of stereoselective reactions and multi-step synthetic strategies. This guide provides a foundational understanding of the chemical nature and synthesis of this compound, which is essential for researchers and professionals involved in the discovery and development of new antibacterial agents. Further research into more efficient and scalable synthetic routes remains an active area of investigation in the pharmaceutical industry.

References

The Activation of Ritipenem Acoxil: A Technical Guide to Prodrug Conversion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem acoxil is an orally administered acetoxymethyl ester prodrug of the broad-spectrum carbapenem antibiotic, Ritipenem. The clinical efficacy of Ritipenem hinges on its efficient conversion from the inactive prodrug form to the active therapeutic agent. This technical guide provides an in-depth exploration of the activation mechanism of this compound to Ritipenem, focusing on the enzymatic hydrolysis reaction. It details the key enzymes involved, summarizes pharmacokinetic parameters, and provides comprehensive experimental protocols for researchers to study this critical activation process. This document is intended to serve as a valuable resource for scientists and professionals engaged in the research and development of antimicrobial agents and prodrug strategies.

Introduction

The development of oral prodrugs for potent intravenous antibiotics like carbapenems represents a significant advancement in antimicrobial therapy, allowing for continued treatment outside of a hospital setting. This compound was designed to enhance the oral bioavailability of its parent compound, Ritipenem. The core of its mechanism lies in its conversion to the active form, a process primarily occurring during its absorption through the gastrointestinal tract. Understanding the specifics of this activation is crucial for optimizing drug design, predicting clinical outcomes, and ensuring therapeutic efficacy.

This compound is rapidly and completely hydrolyzed to the active antibiotic, Ritipenem, during its transport across the gastrointestinal mucosa[1]. This conversion is a critical step, as the prodrug itself lacks antimicrobial activity[1]. The bioavailability of oral this compound is approximately 30-40%[1].

The Activation Pathway of this compound

The conversion of this compound to Ritipenem is a one-step hydrolysis reaction that cleaves the acetoxymethyl ester bond, releasing the active carboxylic acid form of the drug, along with formaldehyde and acetic acid as byproducts.

Caption: Enzymatic conversion of this compound to Ritipenem.

The primary drivers of this biotransformation are carboxylesterases (CES), a family of enzymes abundant in various tissues, including the intestine and liver.

The Role of Carboxylesterases

Human carboxylesterases are crucial for the hydrolysis of a wide range of ester-containing drugs. The two major isoforms involved in drug metabolism are hCE1 and hCE2. While hCE1 is predominantly found in the liver, hCE2 is highly expressed in the small intestine. Given that the activation of this compound occurs during absorption, it is highly probable that intestinal hCE2 plays a significant role in its initial hydrolysis. Any prodrug that bypasses intestinal metabolism would then be subject to hydrolysis by hepatic hCE1.

Quantitative Analysis of this compound Activation

Table 1: Pharmacokinetic Parameters of Ritipenem after Oral Administration of this compound

| Parameter | Value | Reference |

| Bioavailability | ~30-40% | [1] |

| T1/2 (half-life) | ~0.7 hours | |

| Mean AUC (0-8h) | ~10 mg·h/L | |

| Renal Clearance | 87 - 132 mL/min |

Table 2: Template for In Vitro Kinetic Parameters of this compound Hydrolysis

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | kcat (min-1) | kcat/Km (M-1min-1) |

| Recombinant Human CES1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Recombinant Human CES2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Human Liver Microsomes | Data to be determined | Data to be determined | - | - |

| Human Intestinal Microsomes | Data to be determined | Data to be determined | - | - |

Experimental Protocols

The following sections provide detailed methodologies for the in vitro characterization of this compound activation.

In Vitro Hydrolysis of this compound in Human Liver and Intestinal Microsomes

This protocol is designed to determine the rate of disappearance of this compound when incubated with human liver or intestinal microsomes.

Materials:

-

This compound

-

Ritipenem (as a reference standard)

-

Human liver microsomes (pooled)

-

Human intestinal microsomes (pooled)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer (pH 7.4) and human liver or intestinal microsomes (final protein concentration of 0.5 mg/mL).

-

-

Initiation of the Reaction:

-

Pre-incubate the microsome-buffer mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final substrate concentration (e.g., 1-100 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.

-

-

Time Course and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if used). This will precipitate the proteins and stop the enzymatic reaction.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

Analysis:

-

Analyze the samples by a validated HPLC-UV or LC-MS/MS method to determine the concentrations of this compound and the formed Ritipenem.

-

Caption: Workflow for in vitro microsomal stability assay.

Kinetic Analysis of this compound Hydrolysis by Recombinant Human Carboxylesterases

This protocol allows for the determination of the kinetic parameters (Km and Vmax) of this compound hydrolysis by specific human carboxylesterase isoforms.

Materials:

-

This compound

-

Recombinant human CES1 and CES2

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Other materials as listed in section 4.1.

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a series of dilutions of the this compound stock solution to achieve a range of final substrate concentrations (e.g., 0.5 - 200 µM).

-

Dilute the recombinant hCE1 and hCE2 enzymes in Tris-HCl buffer to a suitable final concentration.

-

-

Reaction Setup:

-

In microcentrifuge tubes, combine the buffer and the recombinant enzyme.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound dilutions.

-

-

Measurement of Initial Velocities:

-

At several early time points (to ensure measurement of the initial reaction velocity), quench the reaction as described in section 4.1.3.

-

The formation of Ritipenem should be linear with time during this initial phase.

-

-

Data Analysis:

-

Quantify the concentration of Ritipenem formed at each substrate concentration.

-

Plot the initial reaction velocity (rate of Ritipenem formation) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Analytical Method for Simultaneous Quantification of this compound and Ritipenem

A robust analytical method is essential for accurately measuring the conversion of the prodrug to the active drug. The following provides a starting point for developing a suitable HPLC-UV method.

Table 3: Recommended Starting Conditions for HPLC-UV Analysis

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute both compounds, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 10 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 298 nm (or as determined by UV scan of both compounds) |

| Internal Standard (optional) | A structurally similar but chromatographically resolved compound. |

Method Validation: The analytical method should be validated according to standard guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Conclusion

The activation of this compound to its active form, Ritipenem, is a rapid and efficient process mediated by carboxylesterases, primarily in the gastrointestinal tract. This technical guide has provided a comprehensive overview of this critical activation pathway, including the enzymes involved and detailed experimental protocols for its investigation. While specific kinetic data for this compound hydrolysis is not yet widely published, the methodologies presented here offer a clear roadmap for researchers to generate this crucial information. A thorough understanding of the prodrug activation mechanism is paramount for the continued development and optimal clinical use of Ritipenem and other orally administered carbapenem antibiotics.

References

In Vitro Antibacterial Spectrum of Ritipenem Acoxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem acoxil is an oral penem antibiotic that, upon absorption, is hydrolyzed to its active form, ritipenem.[1] This guide provides a comprehensive overview of the in vitro antibacterial spectrum of ritipenem, presenting quantitative data from various studies. It details the experimental protocols for determining antimicrobial susceptibility and illustrates key processes through diagrams. Ritipenem demonstrates a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, positioning it as a significant agent in the field of antibacterial research and development.[2][3]

Introduction

Ritipenem is a synthetic, broad-spectrum β-lactam antibiotic belonging to the penem class.[1] It is administered as the orally available prodrug, this compound.[1] Like other β-lactam antibiotics, ritipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the targeting and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[4] The compromised cell wall integrity ultimately leads to cell lysis and death.[4] This document serves as a technical resource, consolidating the available in vitro data on ritipenem's antibacterial activity and the methodologies used to obtain this data.

In Vitro Antibacterial Spectrum

Ritipenem has demonstrated a wide range of in vitro activity against both aerobic and anaerobic bacteria.[2] Its spectrum encompasses many clinically relevant pathogens, including several β-lactamase-producing strains.[2]

Gram-Positive Aerobes

Ritipenem shows potent activity against various Gram-positive aerobes. Notably, it is active against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[2][3]

| Bacterial Species | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | 50 | - | 0.39 | - |

| Staphylococcus epidermidis | - | - | - | - |

| Streptococcus pneumoniae | 24 | - | 0.39 | - |

| Streptococcus pyogenes | 50 | - | 0.05 | - |

| Enterococcus faecalis | 39 | - | 6.25 | - |

Data sourced from multiple studies.[2][5]

Gram-Negative Aerobes

The activity of ritipenem against Gram-negative aerobes is broad, including activity against members of the Enterobacteriaceae family and other clinically significant species.[2][3] It has been shown to be more active than some oral cephalosporins against cephalosporinase-producing strains of Citrobacter freundii and Enterobacter cloacae.[2]

| Bacterial Species | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli (R+) | 51 | - | 1.56 | - |

| Klebsiella pneumoniae | 50 | - | 0.39 | - |

| Proteus mirabilis | 50 | - | 1.56 | - |

| Proteus vulgaris | 35 | - | 1.56 | - |

| Providencia rettgeri | 27 | - | 50 | - |

| Serratia marcescens | 50 | - | 100 | - |

| Enterobacter cloacae | 50 | - | 12.5 | - |

| Citrobacter freundii | 50 | - | 25 | - |

| Acinetobacter calcoaceticus | 49 | - | 3.13 | - |

| Ampicillin-resistant Haemophilus influenzae | 26 | - | 0.78 | - |

Data sourced from a study on clinical isolates.[5]

Anaerobic Bacteria

Ritipenem is also effective against a range of anaerobic bacteria, which are often involved in polymicrobial infections.[2]

| Bacterial Species | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis | 40 | - | 0.39 | - |

| Clostridium spp. | - | - | - | - |

Data sourced from multiple studies.[2][5]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The data presented in this guide are primarily derived from broth microdilution methods, which are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol Outline:

-

Preparation of Antimicrobial Agent Stock Solution: A stock solution of ritipenem is prepared by dissolving the pure powder in a suitable solvent to a known concentration.

-

Preparation of Serial Dilutions: Serial twofold dilutions of the ritipenem stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium within the wells of a 96-well microtiter plate.

-

Inoculum Preparation:

-

Several colonies of the test bacterium are picked from an 18- to 24-hour agar plate.

-

The colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Each well containing the serially diluted ritipenem and a positive control well (broth with no antibiotic) are inoculated with the standardized bacterial suspension. A negative control well (broth only) is also included to ensure sterility.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air. For anaerobic bacteria, incubation is performed under anaerobic conditions.

-

MIC Determination: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of ritipenem at which there is no visible growth.

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide on the Interaction of Ritipenem Acoxil with Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the penem antibiotic ritipenem and its primary bacterial targets, the penicillin-binding proteins (PBPs). Ritipenem acoxil is an orally available acetoxymethyl ester prodrug that is rapidly hydrolyzed to the active component, ritipenem.[1] This document details the mechanism of action, quantitative binding affinities, and the experimental protocols used to determine these interactions, with a focus on its potent activity against Haemophilus influenzae.

Introduction: Mechanism of Action

Ritipenem, like other β-lactam antibiotics, exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. It forms a stable covalent complex with penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2] The inactivation of these proteins disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[3]

Ritipenem has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] Its primary targets can vary between bacterial species. In Escherichia coli, the main target of ritipenem is PBP2, with equivalent affinity for PBP3 in Enterobacteriaceae.[1] Studies have also suggested that ritipenem has an affinity for PBP2 of methicillin-susceptible Staphylococcus aureus and PBP2a of methicillin-resistant S. aureus.[1]

A key characteristic of ritipenem's activity, particularly in Haemophilus influenzae, is its preferential and potent binding to specific PBPs. This selective targeting is directly linked to its potent bacteriolytic effects.

Quantitative Analysis of Ritipenem-PBP Interactions

The affinity of ritipenem for various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin, such as 3H-benzylpenicillin, to the PBPs.

Binding Affinity of Ritipenem for Haemophilus influenzae PBPs

Detailed studies on H. influenzae have revealed a characteristic binding profile for ritipenem, distinguishing it from other β-lactams. Ritipenem exhibits a particularly high affinity for PBP 1b, followed by PBP 2 and PBP 1a.[4] Its affinities for PBPs 3a and 3b are significantly lower.[3][4] This preferential inactivation of PBP 1b is considered essential for inducing the rapid and potent lysis of H. influenzae cells.[3][4] Conversely, the binding to PBPs 3a and 3b may interfere with this lytic process.[3][4]

The following table summarizes the IC50 values of ritipenem for the PBPs of Haemophilus influenzae IID983.

| Penicillin-Binding Protein (PBP) | IC50 (μg/ml) |

| PBP 1a | 0.11 |

| PBP 1b | 0.046 |

| PBP 2 | 0.062 |

| PBP 3a | 4.6 |

| PBP 3b | 1.2 |

| PBP 4 | 2.0 |

| PBP 5 | 1.1 |

| PBP 6 | 0.44 |

Data sourced from Yakushiji et al. (1999). Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae. Antimicrobial Agents and Chemotherapy, 43(10), 2534–2539.[4]

Experimental Protocols

The determination of PBP binding affinities is a critical step in characterizing the activity of β-lactam antibiotics. The following is a detailed methodology for a competitive PBP binding assay.

Competitive PBP Binding Assay

This assay measures the ability of a test antibiotic (e.g., ritipenem) to compete with a radiolabeled penicillin for binding to PBPs in bacterial membrane fractions.

3.1.1. Preparation of Bacterial Membranes

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., H. influenzae IID983) in an appropriate broth medium to the mid-logarithmic phase.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer) and lyse the cells, typically by sonication, to release the cellular components.

-

Membrane Fractionation: Centrifuge the cell lysate at a low speed to remove intact cells and large debris. Subsequently, centrifuge the supernatant at a high speed to pellet the membrane fraction.

-

Washing and Storage: Wash the membrane pellet with buffer and resuspend it in a small volume of the same buffer. The protein concentration of the membrane preparation should be determined. The membrane fractions can be stored at -80°C until use.

3.1.2. Competitive Binding Reaction

-

Reaction Mixture: In a microcentrifuge tube, combine the bacterial membrane preparation with varying concentrations of the test antibiotic (ritipenem).

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow the test antibiotic to bind to the PBPs.

-

Addition of Labeled Penicillin: Add a saturating concentration of a radiolabeled penicillin, such as 3H-benzylpenicillin (3H-PCG), to the reaction mixture.

-

Labeling Incubation: Incubate the mixture for another defined period (e.g., 10 minutes) at the same temperature to allow the 3H-PCG to bind to any PBPs not occupied by the test antibiotic.

-

Termination of Reaction: Stop the binding reaction by adding an excess of unlabeled benzylpenicillin and Sarkosyl.

3.1.3. Detection and Analysis

-

SDS-PAGE: Separate the PBP-3H-PCG complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorography: Treat the gel with a fluorographic enhancer to visualize the radiolabeled protein bands.

-

Autoradiography: Expose the gel to X-ray film to detect the radioactive bands corresponding to the PBP-3H-PCG complexes.

-

Densitometry: Quantify the intensity of the bands using an image-analyzing system or densitometer.

-

IC50 Determination: The affinity of the test antibiotic for a specific PBP is expressed as the IC50 value, which is the concentration of the antibiotic that results in a 50% reduction in the binding of 3H-PCG.

Visualizations

Mechanism of Action of Ritipenem in H. influenzae

References

- 1. Binding of beta-lactam antibiotics to penicillin-binding proteins in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent Bacteriolytic Activity of Ritipenem Associated with a Characteristic Profile of Affinities for Penicillin-Binding Proteins of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Ritipenem Acoxil (FCE 22891): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem acoxil (FCE 22891) is an orally administered penem antibacterial agent. It is a prodrug that is hydrolyzed in the body to its active form, ritipenem (FCE 22101). Ritipenem exhibits a broad spectrum of in vitro activity against a range of Gram-positive and Gram-negative bacteria, including many β-lactamase-producing strains. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of this compound, with a focus on its chemical synthesis, mechanism of action, in vitro and in vivo activity, pharmacokinetics, and clinical efficacy. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visualizations of key pathways and workflows are included to facilitate understanding.

Introduction

The emergence of bacterial resistance to existing antibiotic classes has necessitated the development of novel antimicrobial agents. The penem class of β-lactam antibiotics, structurally related to both penicillins and carbapenems, represents a significant area of research in this field. This compound (FCE 22891) was developed as an oral prodrug of the potent penem antibiotic, ritipenem. The addition of the acoxil ester group enhances oral bioavailability, allowing for effective systemic concentrations of the active moiety, ritipenem, to be achieved after oral administration.

Chemical Synthesis and Structure

The synthesis of this compound (FCE 22891) is a multi-step process. A common synthetic route involves the initial synthesis of the active compound, ritipenem (FCE 22101), followed by esterification to yield the acoxil prodrug.

-

Chemical Name: (5R,6S)-6-[(1R)-1-Hydroxyethyl]-7-oxo-3-[[(acetyloxy)methoxy]carbonyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (acetyloxy)methyl ester

-

Molecular Formula: C₁₅H₁₉NO₉S

-

Molecular Weight: 385.38 g/mol

Mechanism of Action

Like other β-lactam antibiotics, the bactericidal activity of ritipenem results from the inhibition of bacterial cell wall synthesis. Ritipenem covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to the weakening of the cell wall and ultimately cell lysis.

Data Presentation

In Vitro Antibacterial Activity

The in vitro activity of ritipenem has been evaluated against a wide range of bacterial isolates. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for 50% (MIC₅₀) and 90% (MIC₉₀) of isolates tested.

| Organism | No. of Isolates | Ritipenem MIC₅₀ (µg/mL) | Ritipenem MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 223 | 0.1 | 0.2 | Ampicillin: 0.2, Cefaclor: 3.13 |

| Streptococcus pneumoniae | 223 | 0.05 | 0.1 | Ampicillin: 0.05, Cefpodoxime: 0.1 |

| Streptococcus pyogenes | 223 | ≤0.025 | 0.05 | Ampicillin: ≤0.025, Cefpodoxime: 0.05 |

| Haemophilus influenzae | 223 | 0.39 | 0.78 | Ampicillin: >100, Cefaclor: 3.13 |

| Escherichia coli | 223 | 0.39 | 1.56 | Cefpodoxime: 0.39 |

| Klebsiella pneumoniae | 223 | 0.2 | 0.39 | Cefpodoxime: 0.39 |

| Moraxella catarrhalis | 223 | 0.1 | 0.2 | Ampicillin: 0.78, Cefaclor: 0.78 |

Data compiled from various in vitro studies. Comparators are representative and not exhaustive.

Pharmacokinetic Parameters

Following oral administration, this compound is rapidly hydrolyzed to ritipenem. The pharmacokinetic parameters of ritipenem have been studied in healthy volunteers.[1]

| Parameter | Value (after 500 mg oral dose of this compound) |

| Cmax (Maximum Plasma Concentration) | ~2.5 - 3.0 mg/L |

| Tmax (Time to Cmax) | ~1.0 - 1.5 hours |

| AUC₀₋₈ (Area Under the Curve) | ~10 mg·h/L[1] |

| t½ (Elimination Half-life) | ~0.7 hours[1] |

| Renal Clearance | 87 - 132 mL/min[1] |

Clinical Efficacy Summary

This compound has been evaluated in clinical trials for the treatment of various infections.

| Indication | Dosage | Clinical Efficacy Rate | Bacteriological Eradication Rate | Key Adverse Events | Reference |

| Chronic Lower Respiratory Tract Infections | 200 mg t.i.d. for 14 days | 85.3% (64/75) | 50.0% (13/26) | Diarrhea, rash | [2] |

| Skin and Soft Tissue Infections | 200-300 mg t.i.d. | 100% (10/10) | 100% (12/12 organisms) | Mild elevation of total bilirubin (1 patient) | [3] |

| Pneumonia and other lower respiratory tract infections | 450-600 mg daily for 7-28 days | 83.3% (10/12) | Eradicated in 1/6 cases | Dyspepsia, eosinophilia, elevated GPT (1 case each) | [4] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is used to determine the MIC of ritipenem against bacterial isolates.

Protocol:

-

Bacterial Isolate Preparation: Grow bacterial isolates on appropriate agar plates overnight. Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Antibiotic Dilution: Prepare a stock solution of ritipenem. Perform two-fold serial dilutions of the ritipenem stock solution in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is recorded as the lowest concentration of ritipenem that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assay

A competitive binding assay is commonly used to determine the affinity of ritipenem for bacterial PBPs.

Protocol:

-

Membrane Preparation: Grow bacteria to mid-log phase and harvest the cells. Lyse the cells and isolate the membrane fraction containing the PBPs by ultracentrifugation.

-

Competitive Binding: Incubate the isolated membranes with increasing concentrations of unlabeled ritipenem for a defined period.

-

Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) at a fixed concentration and incubate to label the PBPs that are not bound by ritipenem.

-

SDS-PAGE and Detection: Stop the reaction and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Data Analysis: Quantify the fluorescence intensity of the PBP bands. The concentration of ritipenem that inhibits 50% of the binding of the fluorescent penicillin (IC₅₀) is determined.

In Vivo Efficacy in a Murine Systemic Infection Model

The efficacy of this compound can be evaluated in a murine model of systemic infection.[5]

Protocol:

-

Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus).[5]

-

Treatment: Administer this compound orally at various doses to different groups of infected mice at specified time points post-infection. A control group receives the vehicle only.

-

Monitoring: Monitor the mice for survival over a period of 7-14 days.

-

Data Analysis: Calculate the 50% effective dose (ED₅₀), which is the dose of this compound that protects 50% of the infected mice from death.

Conclusion

This compound is an orally bioavailable penem antibiotic with a broad spectrum of activity against common bacterial pathogens. Its mechanism of action through PBP inhibition is well-established. Pharmacokinetic studies have demonstrated that it is rapidly converted to its active form, ritipenem, achieving therapeutic concentrations in the plasma. Clinical trials have shown its efficacy in treating respiratory tract and skin and soft tissue infections. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further study and potential applications of this compound.

References

- 1. Table 13, Summary Statistics of Pharmacokinetic Parameters in Study CT-001 - Clinical Review Report: Nitisinone (Nitisinone Tablets) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [Comparative study on the efficacy of this compound and cefotiam hexetil in chronic lower respiratory tract infections by the double-blind method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical study of this compound against skin and soft tissue infections in the field of surgery | CiNii Research [cir.nii.ac.jp]

- 4. A study of the pharmacokinetics and tolerability of this compound in healthy volunteers following multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mouse models for infectious diseases caused by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Oral Bioavailability of Ritipenem Acoxil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of Ritipenem acoxil, a prodrug of the carbapenem antibiotic Ritipenem. The information is compiled from a range of preclinical and clinical studies to support research and development activities in the field of antibacterial therapeutics.

Introduction

This compound is the acetoxymethyl ester prodrug of Ritipenem (FCE 22101), a broad-spectrum β-lactam antibiotic. The prodrug formulation is designed to enhance oral absorption, after which it is rapidly and completely hydrolyzed in the intestinal mucosa to the active compound, Ritipenem. Ritipenem exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria and is stable to renal dehydropeptidase-I, obviating the need for co-administration of an enzyme inhibitor. This guide delves into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, presenting key pharmacokinetic data from various studies.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Ritipenem following the oral administration of this compound in humans and various animal species.

Table 1: Human Pharmacokinetic Parameters of Ritipenem after Oral Administration of this compound

| Parameter | Single Dose (200 mg) | Single Dose (500 mg) | Multiple Doses (500 mg, t.i.d. for 10 days) | Single Dose (200 mg) with Probenecid (1.5 g) | Reference(s) |

| Cmax (μg/mL) | 1.88 | 4.6 | ~10 (mg x h/L for AUC0-8h) | 2.87 | [1][2] |

| Tmax (h) | - | 1.33 | - | - | [2] |

| AUC (μg·h/mL) | 2.55 | 8.28 | ~10 (for 0-8h) | 4.53 | [1][2] |

| Half-life (t½) (h) | 0.61 | 0.48 | ~0.7 | 0.91 | [1][2][3] |

| Renal Clearance (mL/min) | 139.7 | 132 | 87 | 32.6 | [1][3] |

| Oral Bioavailability (%) | - | 32-40% | - | - | [2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t.i.d.: three times a day. Note: Some values are approximated from the available literature.

Table 2: Animal Pharmacokinetic Parameters of Ritipenem after Oral Administration of this compound

While studies have been conducted in rats, dogs, and monkeys, specific quantitative oral pharmacokinetic parameters for this compound are not consistently reported in the available literature. It is established that the prodrug is rapidly and completely hydrolyzed to the active form, Ritipenem, during absorption. The following represents a qualitative summary.

| Species | Key Findings | Reference(s) |

| Rat | After oral administration of radiolabeled this compound, the prodrug was not detected in plasma. The active metabolite, Ritipenem, was the main component detected. Elimination of radioactivity occurred via both renal and fecal routes. | [3] |

| Dog | Similar to rats, orally administered this compound was not found in plasma, with Ritipenem being the primary detected compound. In dogs, Ritipenem was not the main urinary metabolite, suggesting different metabolic pathways compared to rats and monkeys. | [3] |

| Monkey (Cynomolgus) | Following oral administration of the prodrug, Ritipenem was the main compound detected in plasma and a major urinary metabolite. | [3] |

Experimental Protocols

Human Pharmacokinetic Studies

Study Design: The majority of human studies were conducted in healthy male volunteers. Both single-dose and multiple-dose studies have been performed, often in a crossover design to compare different dosing regimens or the effect of co-administered drugs like probenecid.[1]

Dosing Regimens:

-

Single Dose Studies: Oral doses of 200 mg and 500 mg of this compound have been evaluated.[1][2]

-

Multiple Dose Studies: A common regimen involved the administration of 500 mg of this compound three times daily for 10 days.[3]

-

Drug-Interaction Studies: To investigate the mechanism of renal excretion, a study was conducted with a single 200 mg oral dose of this compound with and without co-administration of 1.5 g of probenecid.[1]

Sample Collection and Analysis:

-

Biological Samples: Blood and urine samples were collected at predetermined time points.

-

Analytical Method: Concentrations of Ritipenem and its open β-lactam ring metabolites (P1 and P2) were quantified using High-Performance Liquid Chromatography with Ultraviolet (HPLC/UV) detection.[3]

Animal Pharmacokinetic Studies

Animal Models: Preclinical pharmacokinetic studies have been conducted in various animal species, including rats, dogs, and Cynomolgus monkeys.[3]

Dosing and Sample Analysis:

-

Radiolabeled [¹⁴C]this compound was administered orally to track the absorption, metabolism, and excretion of the drug and its metabolites.

-

Plasma, urine, and feces were collected to determine the routes of elimination.

-

Radio-HPLC was used to identify and quantify the parent drug and its metabolites.[3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

References

The In Vitro Activity of Ritipenem Acoxil Against Anaerobic Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil is an oral penem antibiotic that, upon absorption, is hydrolyzed to its active form, ritipenem. As a member of the carbapenem class of β-lactam antibiotics, ritipenem exhibits a broad spectrum of antibacterial activity. This technical guide provides an in-depth analysis of the in vitro activity of ritipenem against a range of clinically significant anaerobic bacteria. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential utility of this compound in treating anaerobic infections.

Mechanism of Action

Like other β-lactam antibiotics, the bactericidal activity of ritipenem results from the inhibition of bacterial cell wall synthesis. Ritipenem covalently binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and death. The specific affinity of ritipenem for various PBPs in anaerobic bacteria has not been extensively detailed in publicly available literature, but its activity is consistent with the established mechanism for the carbapenem class.

In Vitro Susceptibility of Anaerobic Bacteria to Ritipenem

The in vitro activity of ritipenem has been evaluated against various anaerobic bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of ritipenem's potency.

Table 1: In Vitro Activity of Ritipenem Against Gram-Negative Anaerobic Bacteria

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis | N/A | N/A | 1 |

Table 2: In Vitro Activity of Ritipenem Against Gram-Positive Anaerobic Bacteria

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Clostridium perfringens | N/A | N/A | 0.25 |

Note: N/A indicates that the data was not available in the reviewed literature.

Studies have indicated that ritipenem demonstrates potent activity against Clostridium species and Bacteroides fragilis[1][2]. When compared with some oral cephalosporins, such as cefaclor, cefixime, and cefteram, ritipenem has shown more potent in vitro activity against these anaerobic organisms.

Experimental Protocols

The determination of in vitro susceptibility of anaerobic bacteria to ritipenem typically follows standardized methodologies. The agar dilution method is the reference standard for anaerobic susceptibility testing.

Agar Dilution Susceptibility Testing

This method involves the incorporation of serial twofold dilutions of ritipenem into an appropriate agar medium, such as Wilkins-Chalgren anaerobic agar. The general steps are as follows:

-

Preparation of Antibiotic Plates: A stock solution of ritipenem is prepared and serially diluted. Each dilution is then added to molten and cooled agar medium (e.g., Wilkins-Chalgren anaerobic agar) and poured into petri dishes. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: A standardized inoculum of each anaerobic bacterial isolate to be tested is prepared. This is typically done by suspending colonies from a fresh culture in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: The surfaces of the antibiotic-containing and control agar plates are inoculated with the prepared bacterial suspensions.

-

Incubation: The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at a controlled temperature (typically 35-37°C) for 48 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of ritipenem that completely inhibits the visible growth of the bacterial isolate.

The workflow for this experimental protocol is visualized in the diagram below.

Signaling Pathways and Logical Relationships

The mechanism of action of ritipenem, like other β-lactams, involves the disruption of the bacterial cell wall synthesis pathway. The logical relationship from drug administration to bacterial cell death is illustrated below.

References

A Comprehensive Technical Guide to the Basic Research Applications of Ritipenem Acoxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil is an orally administered prodrug of the penem antibiotic, ritipenem.[1][2] As a member of the β-lactam class of antibiotics, ritipenem exerts its antibacterial effect through the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, in vitro and in vivo antibacterial activity, pharmacokinetic profile, and the experimental methodologies employed in its preclinical evaluation.

Mechanism of Action

Ritipenem, the active metabolite of this compound, functions by acylating the penicillin-binding proteins (PBPs) that are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This acylation process inactivates the PBPs, leading to the disruption of cell wall integrity, and ultimately, cell lysis and death.

In Escherichia coli, ritipenem primarily targets PBP2 and PBP3.[2] Studies have also indicated its affinity for PBP2 in methicillin-susceptible Staphylococcus aureus (MSSA) and PBP2a in methicillin-resistant S. aureus (MRSA), although its affinity for PBP2' in MRSA is lower than that of imipenem.[2][3] Furthermore, ritipenem has demonstrated potent inhibitory activity against type Ic and type V β-lactamases.[3]

In Vitro Antibacterial Activity

Ritipenem exhibits a broad spectrum of activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] Its potency has been evaluated against a wide range of clinical isolates, with the minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) being a key metric.

Data Presentation

| Bacterial Species (No. of Strains) | MIC90 (μg/mL)[3] |

| Staphylococcus aureus (50) | 0.39 |

| Methicillin-resistant S. aureus (MRSA) (48) | >100 |

| Coagulase-negative staphylococci (41) | 50 |

| Streptococcus pneumoniae (24) | 0.39 |

| Streptococcus pyogenes (50) | 0.05 |

| Enterococcus faecalis (39) | 6.25 |

| Enterococcus faecium (40) | >100 |

| Escherichia coli CS2 (R+) (51) | 1.56 |

| Klebsiella pneumoniae (50) | 0.39 |

| Proteus mirabilis (50) | 1.56 |

| Proteus vulgaris (35) | 1.56 |

| Providencia rettgeri (27) | 50 |

| Serratia marcescens (50) | 100 |

| Enterobacter cloacae (50) | 12.5 |

| Citrobacter freundii (50) | 25 |

| Acinetobacter calcoaceticus (49) | 3.13 |

| Pseudomonas aeruginosa (50) | >100 |

| Burkholderia cepacia (40) | 25 |

| Xanthomonas maltophilia (50) | >100 |

| Ampicillin-resistant Haemophilus influenzae (26) | 0.78 |

| Bacteroides fragilis (40) | 0.39 |

Ritipenem has demonstrated stronger anti-staphylococcal activity than other oral cephalosporins and activity equal to or stronger than imipenem against heterogeneous MRSA strains.[3] It is also notably active against β-lactamase-producing strains of H. influenzae and B. fragilis.[3]

In Vivo Efficacy

The therapeutic potential of this compound has been assessed in various murine infection models.

Data Presentation

| Infection Model | Pathogen | Efficacy of this compound[4] |

| Intraperitoneal Infection | S. aureus, E. coli, K. pneumoniae, S. marcescens, A. calcoaceticus, M. catarrhalis | Superior to cefixime, comparable to cefotiam hexetil, and inferior to cefaclor. |

| Systemic Infection | S. pneumoniae | Comparable to cefotiam hexetil and superior to cefixime and cefaclor. |

| Systemic Infection | S. pyogenes C203, E. coli KC-14, K. pneumoniae KC-1 | Inferior to cefaclor, cefotiam hexetil, and cefixime. |

| Systemic Infection | A. calcoaceticus Ac-54 | Superior to cefaclor, cefotiam hexetil, and cefixime. |

| Pulmonary Infection | K. pneumoniae B-54 | Inferior to cefixime and cefteram pivoxil, but comparable to cefaclor. |

Pharmacokinetics

This compound is rapidly hydrolyzed to its active form, ritipenem, during absorption through the gastrointestinal mucosa.[2] The oral bioavailability of ritipenem is estimated to be between 30-40%.[2]

Data Presentation

| Parameter | Value | Condition | Reference |

| Human Pharmacokinetics | |||

| Half-life (T1/2) | ~0.7 h | Multiple 500 mg doses | [5] |

| T1/2 (with probenecid) | 0.91 h | Single 200 mg dose | [6] |

| Cmax | 1.88 µg/mL | Single 200 mg dose | [6] |

| Cmax (with probenecid) | 2.87 µg/mL | Single 200 mg dose | [6] |

| AUC (0-8h) | ~10 mg·h/L | Multiple 500 mg doses | [5] |

| AUC | 2.55 µg·h/mL | Single 200 mg dose | [6] |

| AUC (with probenecid) | 4.53 µg·h/mL | Single 200 mg dose | [6] |

| Renal Clearance | 132 mL/min | Single dose | [5] |

| Renal Clearance (repeated dosing) | 87 mL/min | Multiple doses | [5] |

| Renal Clearance (with probenecid) | 32.6 mL/min | Single 200 mg dose | [6] |

| Animal Pharmacokinetics (Rat) | |||

| Primary Route of Elimination | Urine | [2] | |

| Urinary Excretion (72h) | 90.2% (ritipenem and metabolites) | [2] | |

| Fecal Excretion (72h) | 4.5% | [2] |

A notable characteristic of ritipenem is its stability against human renal dehydropeptidase-I, which means it does not require co-administration with an inhibitor of this enzyme, unlike some other carbapenems.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key experiments used in the evaluation of this compound, based on standard laboratory practices.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of ritipenem is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antibiotic Solutions: A stock solution of ritipenem is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is recorded as the lowest concentration of ritipenem that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay is performed to assess the bactericidal or bacteriostatic activity of ritipenem over time.

-

Preparation: Cultures are grown to the logarithmic phase and then diluted in fresh CAMHB to a starting density of approximately 5 x 10^5 CFU/mL.

-

Exposure: Ritipenem is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is included.

-

Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quantification: The samples are serially diluted, plated on appropriate agar, and incubated. The number of viable colonies (CFU/mL) is determined.

-

Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Murine Intraperitoneal Infection Model

This model is used to evaluate the in vivo efficacy of this compound.

-

Animal Model: Typically, male or female ICR or BALB/c mice are used.

-

Infection: Mice are challenged via intraperitoneal injection with a standardized inoculum of the test pathogen (e.g., 1 x 10^7 CFU) suspended in a solution that may contain a mucin-based adjuvant to enhance virulence.

-

Treatment: this compound is administered orally at various doses and schedules, starting at a specified time post-infection.

-

Endpoint: The primary endpoint is typically survival, monitored over a period of 7-14 days. The dose that protects 50% of the animals (ED50) is then calculated. Other endpoints can include bacterial load in various organs.

Conclusion

This compound, through its active form ritipenem, presents a broad spectrum of antibacterial activity against a variety of clinically relevant pathogens. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, is characteristic of the β-lactam class. Preclinical in vitro and in vivo studies have established its efficacy, and pharmacokinetic analyses have defined its disposition in biological systems. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, providing a solid foundation for further investigation and application of this potent antibiotic.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. 2.4. Time–Kill Assay [bio-protocol.org]

- 3. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiologically based pharmacokinetic model for beta-lactam antibiotics I: Tissue distribution and elimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ritipenem Acoxil Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil is an orally administered penem antibiotic. It functions as a prodrug, meaning it is converted into its active form, ritipenem, within the body. Ritipenem exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The primary mechanism of action for ritipenem, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of ritipenem, a critical parameter for assessing its antibacterial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Data Presentation: Ritipenem MIC90 Values

The following table summarizes the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) values for ritipenem against a range of clinical isolates. This data is crucial for understanding the antibiotic's spectrum of activity.

| Bacterial Species | Number of Strains | MIC90 (μg/mL) |

| Staphylococcus aureus | 50 | 0.39 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 48 | >100 |

| Coagulase-negative staphylococci | 41 | 50 |

| Streptococcus pneumoniae | 24 | 0.39 |

| Streptococcus pyogenes | 50 | 0.05 |

| Enterococcus faecalis | 39 | 6.25 |

| Enterococcus faecium | 40 | >100 |

| Escherichia coli CS2 (R+) | 51 | 1.56 |

| Klebsiella pneumoniae | 50 | 0.39 |

| Proteus mirabilis | 50 | 1.56 |

| Proteus vulgaris | 35 | 1.56 |

| Providencia rettgeri | 27 | 50 |

| Serratia marcescens | 50 | 100 |

| Enterobacter cloacae | 50 | 12.5 |

| Citrobacter freundii | 50 | 25 |

| Acinetobacter calcoaceticus | 49 | 3.13 |

| Pseudomonas aeruginosa | 50 | >100 |

| Burkholderia cepacia | 40 | 25 |

| Xanthomonas maltophilia | 50 | >100 |

| Ampicillin-resistant Haemophilus influenzae | 26 | 0.78 |

| Bacteroides fragilis | 40 | 0.39 |

Data sourced from a study on the in vitro antibacterial activity of this compound.[2]

Experimental Protocols: MIC Determination

The following protocol for MIC determination is based on the broth microdilution method, consistent with the standards of the Japan Society of Chemotherapy.[1][3][4]

Materials and Reagents

-

This compound (to be hydrolyzed to ritipenem in situ or ritipenem standard)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

-

Turbidity standard (e.g., 0.5 McFarland standard)

Protocol Steps

-

Preparation of Ritipenem Stock Solution:

-

Prepare a stock solution of ritipenem in a suitable solvent (e.g., sterile distilled water or a buffer as recommended by the manufacturer) at a concentration of 1000 µg/mL.

-

Ensure the stock solution is freshly prepared on the day of the experiment.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

-

-

Serial Dilution of Ritipenem in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the ritipenem stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh well in each row will serve as a positive control (no antibiotic) and the twelfth well as a negative control (no bacteria).

-

-

Inoculation of the Microtiter Plate:

-

Add 10 µL of the prepared bacterial inoculum (from step 2) to each well from 1 to 11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Do not add bacteria to the twelfth well (negative control).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of ritipenem at which there is no visible growth.

-

The positive control well should show turbidity, and the negative control well should remain clear.

-

Visualizations

Experimental Workflow for MIC Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Ritipenem

Caption: Mechanism of action of ritipenem leading to bacterial cell lysis.

References

Application Notes: Time-Kill Curve Assay for Assessing Ritipenem Acoxil Efficacy

Introduction

Ritipenem acoxil is an orally administered carbapenem antibiotic. It is a prodrug that is rapidly hydrolyzed to its active form, ritipenem, after absorption.[1] Ritipenem exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3] Like other β-lactam antibiotics, ritipenem's mechanism of action involves the inhibition of bacterial cell wall synthesis through interaction with penicillin-binding proteins (PBPs).[1] Specifically, it has shown a high affinity for PBP2 and PBP3 in E. coli and PBP2 in methicillin-susceptible S. aureus.[1][4] The time-kill curve assay is a dynamic method used to assess the pharmacodynamic profile of an antimicrobial agent, providing insights into the rate and extent of its bactericidal activity over time.

Principle of the Time-Kill Curve Assay

The time-kill curve assay measures the change in bacterial population density (colony-forming units per milliliter, CFU/mL) over a specified period (typically 24 hours) in the presence of an antimicrobial agent.[5][6] By exposing a standardized inoculum of a specific bacterial strain to various concentrations of the antibiotic, typically multiples of the Minimum Inhibitory Concentration (MIC), the assay can determine whether the agent is bactericidal (causes a ≥3-log10 or 99.9% reduction in CFU/mL) or bacteriostatic (inhibits growth but does not significantly reduce the bacterial count).[6] Time-kill studies have demonstrated the potent bactericidal activity of ritipenem at concentrations above the MIC level against strains like S. aureus and E. coli.[3]

Applications

-

Determination of Bactericidal vs. Bacteriostatic Activity: To characterize the killing kinetics of this compound against specific pathogens.

-

Pharmacodynamic Evaluation: To understand the concentration-dependent or time-dependent killing effects of the antibiotic.

-

Synergy/Antagonism Studies: To assess the efficacy of this compound in combination with other antimicrobial agents.

-

Resistance Monitoring: To evaluate the potential for the development of resistance over time.

-

Preclinical and Clinical Research: To provide crucial data for dose selection and to predict clinical efficacy.[7][8]

Data Presentation

The results of a time-kill curve assay are typically presented as a semi-logarithmic plot of log10 CFU/mL versus time. For comparative analysis, the data can be summarized in a tabular format.

Table 1: Hypothetical Time-Kill Curve Data for Ritipenem against Escherichia coli

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5 x MIC (log10 CFU/mL) | 1 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) | 4 x MIC (log10 CFU/mL) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.8 | 6.2 | 5.5 | 4.8 | 4.2 |